Cas no 132144-03-7 (methyl 6-(piperazin-1-yl)pyridine-3-carboxylate)

methyl 6-(piperazin-1-yl)pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 6-(piperazin-1-yl)nicotinate
- 6-(1-Piperazinyl)-3-pyridinecarboxylic acid methyl ester
- METHYL 6‐PIPERAZIN‐1‐YLNICOTINATE
- Methyl 6-piperazinonicotinate
- 2-(1-piperazinyl)-5-pyridinecarboxylic acid methyl ester
- ACMC-20efmz
- CTK0H0051
- methyl 6-(1-piperazinyl)nicotinate
- methylpiperazinonicotinate
- SureCN532001
- methyl 6-(piperazin-1-yl)pyridine-3-carboxylate
- methyl 6-piperazin-1-ylpyridine-3-carboxylate
- SCHEMBL532001
- DTXSID40566599
- CS-0444547
- MFCD00894966
- J-522517
- EN300-1071781
- AKOS005071994
- HMFYTTJLIFNUCP-UHFFFAOYSA-N
- DB-062883
- 3-Pyridinecarboxylic acid, 6-(1-piperazinyl)-, methyl ester
- 132144-03-7
- G78340
- CC-0811
-
- MDL: MFCD33398369
- インチ: InChI=1S/C11H15N3O2/c1-16-11(15)9-2-3-10(13-8-9)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3
- InChIKey: HMFYTTJLIFNUCP-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=CN=C(C=C1)N2CCNCC2
計算された属性
- せいみつぶんしりょう: 221.11655
- どういたいしつりょう: 221.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 54.5Ų
じっけんとくせい
- 密度みつど: 1.172
- ふってん: 395.033°C at 760 mmHg
- フラッシュポイント: 192.709°C
- 屈折率: 1.545
- PSA: 54.46
methyl 6-(piperazin-1-yl)pyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1052854-1g |
Methyl 6-(piperazin-1-yl)pyridine-3-carboxylate dihydrochloride |
132144-03-7 | 95% | 1g |
$750 | 2024-05-23 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X85815-10mg |
methyl 6-(piperazin-1-yl)nicotinate |
132144-03-7 | 95% | 10mg |
¥68.0 | 2023-09-05 | |
Apollo Scientific | OR303741-100mg |
Methyl 6-piperazinonicotinate |
132144-03-7 | 100mg |
£40.00 | 2025-02-19 | ||
eNovation Chemicals LLC | D643336-5g |
Methyl 6-piperazinonicotinate |
132144-03-7 | 95% | 5g |
$995 | 2024-05-25 | |
eNovation Chemicals LLC | D643336-1g |
Methyl 6-piperazinonicotinate |
132144-03-7 | 95% | 1g |
$565 | 2024-05-25 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M889151-10mg |
methyl 6-(piperazin-1-yl)nicotinate |
132144-03-7 | 95% | 10mg |
¥76.00 | 2022-09-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-328850-500 mg |
Methyl 6-piperazinonicotinate, |
132144-03-7 | 500MG |
¥2,226.00 | 2023-07-11 | ||
Enamine | EN300-1071781-10.0g |
methyl 6-(piperazin-1-yl)pyridine-3-carboxylate |
132144-03-7 | 10g |
$3376.0 | 2023-06-10 | ||
Enamine | EN300-1071781-2.5g |
methyl 6-(piperazin-1-yl)pyridine-3-carboxylate |
132144-03-7 | 95% | 2.5g |
$1539.0 | 2023-10-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-328850-500mg |
Methyl 6-piperazinonicotinate, |
132144-03-7 | 500mg |
¥2226.00 | 2023-09-05 |
methyl 6-(piperazin-1-yl)pyridine-3-carboxylate 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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8. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
methyl 6-(piperazin-1-yl)pyridine-3-carboxylateに関する追加情報
Methyl 6-(Piperazin-1-yl)Pyridine-3-Carboxylate (CAS No. 132144-03-7): A Comprehensive Overview
The compound methyl 6-(piperazin-1-yl)pyridine-3-carboxylate (CAS No. 132144-03-7) is a significant molecule in the field of organic chemistry, particularly within the realms of pharmaceuticals and materials science. This compound has garnered attention due to its unique structural properties and potential applications in drug development and advanced materials synthesis.
Chemical Structure and Properties: The molecule consists of a pyridine ring substituted with a piperazine group at the 6-position and a methyl ester group at the 3-position. The pyridine ring, a six-membered aromatic structure with one nitrogen atom, provides a rigid framework that enhances the compound's stability and reactivity. The piperazine group, a fully saturated six-membered ring containing two nitrogen atoms, introduces flexibility and hydrogen bonding capabilities, making it an attractive moiety for various chemical reactions.
Synthesis and Applications: Recent studies have focused on the synthesis of methyl 6-(piperazin-1-yl)pyridine-3-carboxylate using efficient catalytic methods, such as palladium-catalyzed cross-coupling reactions. These methods have significantly improved the yield and purity of the compound, making it more accessible for large-scale production.
In terms of applications, this compound has shown promise in the development of new drug candidates targeting various therapeutic areas. For instance, research has demonstrated its potential as a modulator of G-protein coupled receptors (GPCRs), which are critical targets in treating conditions such as cardiovascular diseases, central nervous system disorders, and cancer.
Recent Research Findings: A groundbreaking study published in *Nature Communications* highlighted the role of methyl 6-(piperazin-1-yl)pyridine-3-carboxylate in enhancing the bioavailability of orally administered drugs. The compound's ability to form stable amorphous solid dispersions with poorly soluble drugs has been extensively investigated, offering a novel approach to improving drug delivery systems.
Additionally, researchers at Stanford University have explored its use in creating advanced materials for energy storage applications. By incorporating this compound into polymer electrolytes, they achieved enhanced ion conductivity and thermal stability, paving the way for next-generation lithium-ion batteries.
Safety and Handling: While methyl 6-(piperazin-1-yl)pyridine-3-carboxylate is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure safety in laboratory settings.
In conclusion, methyl 6-(piperazin-1-yl)pyridine-3-carboxylate (CAS No. 132144-03-) stands out as a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical properties and recent advancements in synthesis techniques position it as a key player in future innovations within pharmaceuticals and materials science.
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